

Application Notes and Protocols for 6-TAMRA-NHS Ester Antibody Labeling

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Compound of Interest

Compound Name: 6-Carboxy-tetramethylrhodamine
N-succinimidyl ester

Cat. No.: B559606

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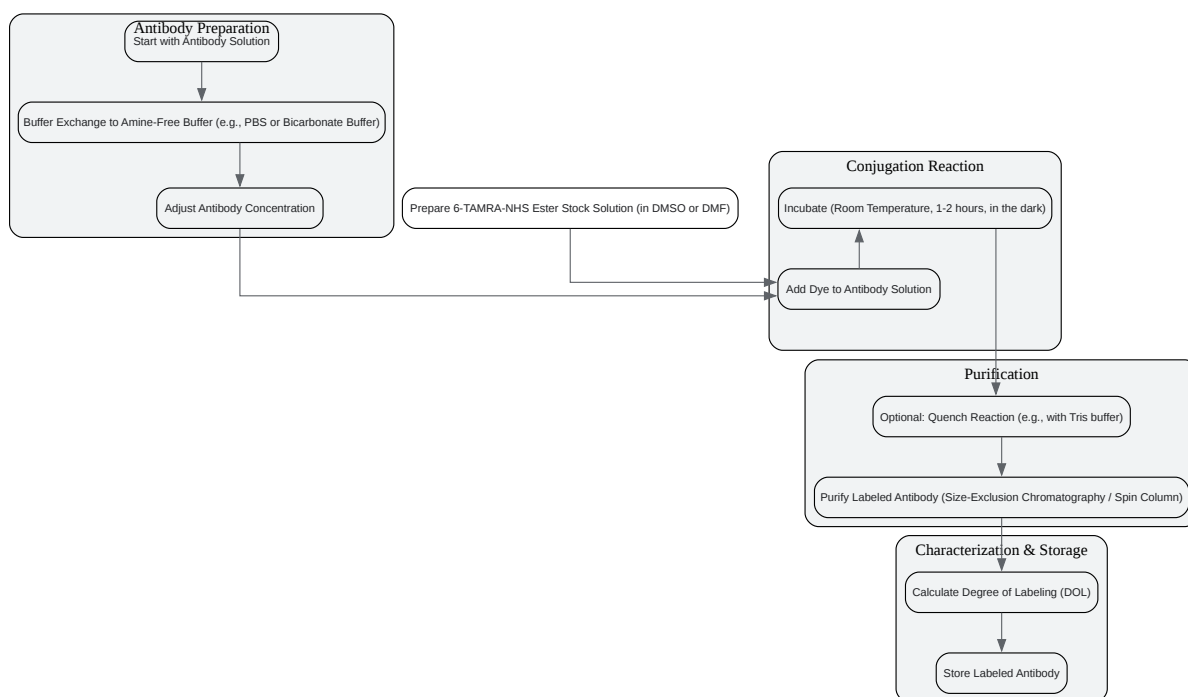
This document provides a detailed protocol for the covalent labeling of antibodies with 6-TAMRA-NHS ester. It is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunocytochemistry, flow cytometry, and fluorescence microscopy.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester of 6-TAMRA is an amine-reactive derivative that forms a stable, covalent amide bond with primary amines (e.g., the ϵ -amino group of lysine residues and the N-terminus) on the antibody. [1][2] This direct labeling method eliminates the need for secondary antibodies, thereby reducing background signal and increasing sensitivity.[3] The absorption and emission maxima of 6-TAMRA conjugates are approximately 555 nm and 580 nm, respectively.[3][4]

Overview of the Labeling Process

The antibody labeling process involves three main stages: antibody preparation, conjugation reaction with 6-TAMRA-NHS ester, and purification of the labeled antibody. Each step is critical for achieving optimal labeling efficiency and preserving antibody function.



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Figure 1: Experimental workflow for antibody labeling with 6-TAMRA-NHS ester.

Quantitative Parameters for Antibody Labeling

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the antibody, the molar ratio of dye to protein, the pH of the reaction buffer, and the incubation time. The following table summarizes typical quantitative parameters for successful antibody labeling with 6-TAMRA-NHS ester.

Parameter	Recommended Range	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency. [3] [4]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	The pH should be between 8.0 and 8.5 for optimal reaction efficiency. [1] [5] Avoid buffers containing primary amines like Tris.
Molar Excess of Dye	8 - 20 fold	The optimal molar ratio depends on the antibody concentration. For 2-3 mg/mL antibody, a 15-20 fold excess is recommended. For 4-10 mg/mL, an 8-10 fold excess is suggested. [3]
Reaction Temperature	Room Temperature	
Reaction Time	1 - 2 hours	The reaction mixture should be protected from light during incubation. [1] [3]
Degree of Labeling (DOL)	2 - 4	This is the optimal range for maintaining antibody function and achieving bright fluorescence. Higher DOL can lead to fluorescence quenching. [6]

Detailed Experimental Protocol

This protocol is a general guideline for labeling approximately 1 mg of an antibody. Adjustments may be necessary for different antibody amounts or concentrations.

Materials and Reagents

- Antibody (free of amine-containing stabilizers like BSA or glycine)
- 6-TAMRA-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.^{[3][7]}
- Phosphate Buffered Saline (PBS)

Antibody Preparation

- If the antibody solution contains primary amines (e.g., Tris buffer, glycine, or BSA), it must be buffer exchanged into the Reaction Buffer. This can be done by dialysis or using a centrifugal filter device.^{[4][7]}
- Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.^{[3][4]}

Preparation of 6-TAMRA-NHS Ester Stock Solution

- Allow the vial of 6-TAMRA-NHS ester to warm to room temperature before opening to prevent moisture condensation.^[7]
- Prepare a 10 mg/mL stock solution of 6-TAMRA-NHS ester in anhydrous DMF or DMSO.^[1]
^[7] This solution should be prepared fresh before each labeling reaction.

Conjugation Reaction

- Calculate the required volume of the 6-TAMRA-NHS ester stock solution to achieve the desired molar excess.
 - Example Calculation: For 1 mg of a 150 kDa IgG antibody and a 15-fold molar excess:
 - Moles of IgG = $(1 \times 10^{-3} \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of 6-TAMRA-NHS ester = $6.67 \times 10^{-9} \text{ mol} \times 15 = 1.0 \times 10^{-7} \text{ mol}$
 - Mass of 6-TAMRA-NHS ester = $1.0 \times 10^{-7} \text{ mol} \times 527.53 \text{ g/mol} = 5.28 \times 10^{-5} \text{ g} = 52.8 \text{ }\mu\text{g}$
 - Volume of 10 mg/mL stock = $52.8 \text{ }\mu\text{g} / 10 \text{ }\mu\text{g}/\mu\text{L} = 5.28 \text{ }\mu\text{L}$
- Add the calculated volume of the 6-TAMRA-NHS ester stock solution to the antibody solution.
- Mix the reaction gently by pipetting up and down or by brief vortexing.[\[3\]](#)
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[1\]](#)[\[3\]](#)

Purification of the Labeled Antibody

- (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[\[7\]](#)
- Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or a spin column equilibrated with PBS.[\[7\]](#)[\[8\]](#)
- Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

Spectrophotometric Measurement

- Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and at the absorbance maximum of 6-TAMRA (approximately 555 nm, A_{555}).[\[3\]](#)[\[4\]](#)

Calculation of the Degree of Labeling (DOL)

The following parameters are needed for the calculation:

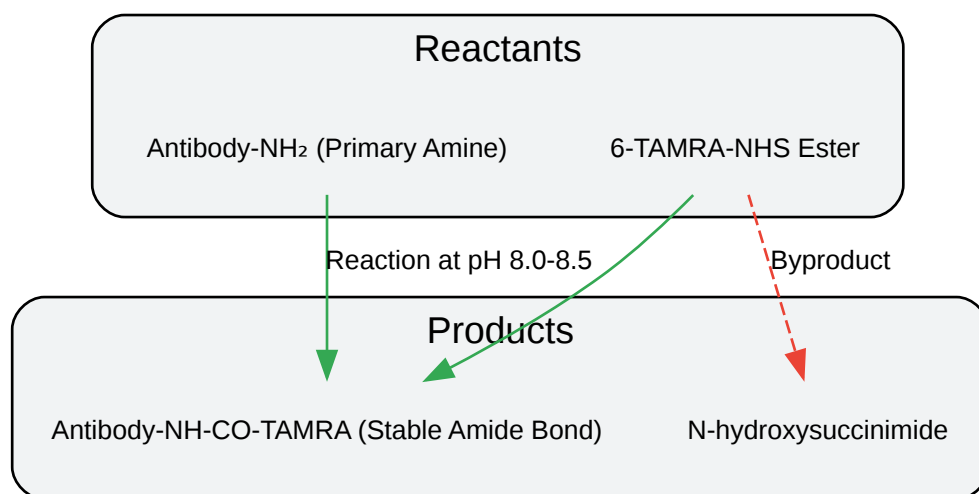
Parameter	Value	Reference
Molar Extinction Coefficient of 6-TAMRA (ϵ_{dye})	92,000 $\text{M}^{-1}\text{cm}^{-1}$ at 555 nm	[9]
Molar Extinction Coefficient of IgG ($\epsilon_{\text{protein}}$)	203,000 $\text{M}^{-1}\text{cm}^{-1}$ at 280 nm	[6]
Correction Factor (CF)	0.36	[6]

The concentration of the dye and the protein can be calculated as follows:

- Molar concentration of the dye: $[\text{Dye}] = A_{555} / (\epsilon_{\text{dye}} * \text{path length})$
- Molar concentration of the antibody: $\text{Corrected } A_{280} = A_{280} - (A_{555} * \text{CF})$
 $[\text{Protein}] = \text{Corrected } A_{280} / (\epsilon_{\text{protein}} * \text{path length})$
- Degree of Labeling (DOL): $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Chemical Reaction

The labeling reaction occurs between the primary amine of the antibody and the NHS ester of 6-TAMRA, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Figure 2: Chemical reaction of 6-TAMRA-NHS ester with a primary amine on an antibody.

Storage of Labeled Antibodies

Store the labeled antibody in PBS at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein such as BSA (1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL, and a preservative like sodium azide (0.02-0.05%).^{[3][10]} The conjugate should be stable for several months at 4°C. For longer periods, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.^{[3][11]}

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